4-Propylbenzamide
Overview
Description
4-Propylbenzamide, also known as N-propylbenzamide, is a member of the benzamide class of compounds. It is characterized by the substitution of a propyl group at the nitrogen atom of the benzamide structure. The molecular formula of this compound is C10H13NO, and it has a molecular weight of 163.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). This method is widely used due to its compatibility with large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Propylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.
Reduction: Reduction reactions can convert the amide group into an amine group using reducing agents.
Substitution: Substitution reactions involve replacing the propyl group or other substituents on the benzamide ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Propylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential role in cancer metabolism and as a human metabolite.
Mechanism of Action
The mechanism of action of 4-Propylbenzamide involves its interaction with specific molecular targets and pathways. As a benzamide derivative, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzamide: The parent compound of 4-Propylbenzamide, characterized by the absence of the propyl group.
N-Methylbenzamide: Similar to this compound but with a methyl group instead of a propyl group.
N-Ethylbenzamide: Contains an ethyl group in place of the propyl group.
Uniqueness: this compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties and applications compared to other benzamide derivatives .
Properties
IUPAC Name |
4-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCNAHPCAQHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620640 | |
Record name | 4-Propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121193-17-7 | |
Record name | 4-Propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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